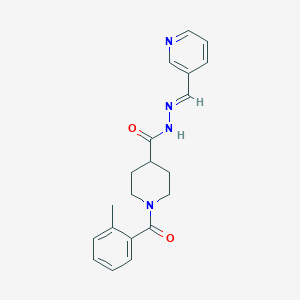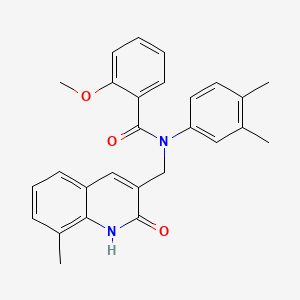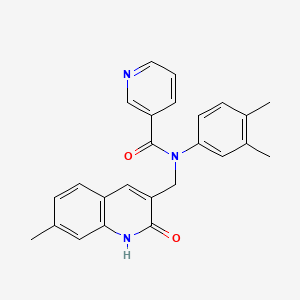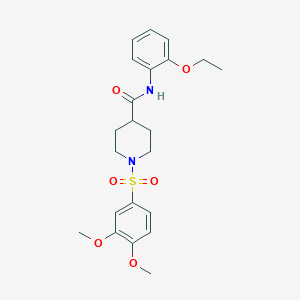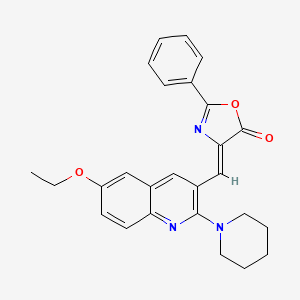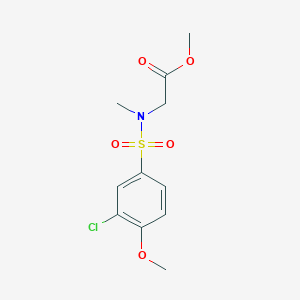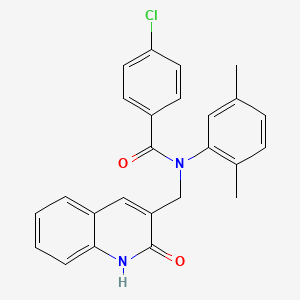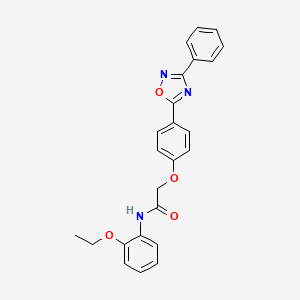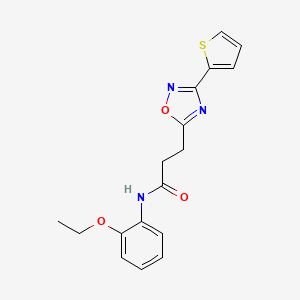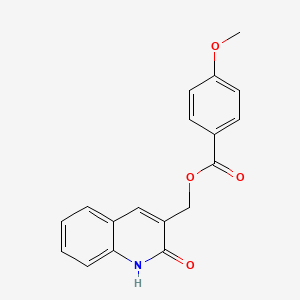
(2-hydroxyquinolin-3-yl)methyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxyquinolin-3-yl)methyl 4-methoxybenzoate, commonly known as HQM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. HQM is a derivative of quinoline and benzoic acid and is known for its unique chemical and physical properties.
作用機序
The mechanism of action of HQM varies depending on its application. In medicinal chemistry, HQM has been shown to induce apoptosis in cancer cells by inhibiting DNA topoisomerase II and causing DNA damage. HQM has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In materials science, HQM acts as a ligand, coordinating with metal ions to form MOFs or luminescent complexes. In analytical chemistry, HQM chelates with metal ions, forming complexes that can be detected and quantified.
Biochemical and Physiological Effects:
HQM has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, HQM has been shown to induce cell death in cancer cells and reduce inflammation. In materials science, HQM has been utilized for its luminescent properties and as a building block for MOFs. In analytical chemistry, HQM has been used as a chelating agent for metal ion detection and quantification.
実験室実験の利点と制限
One of the main advantages of HQM is its versatility, as it can be utilized in various fields of research. HQM is also relatively easy to synthesize and purify, making it accessible for researchers. However, HQM's limited solubility in water can pose challenges for certain applications, and its toxicity and potential side effects must be carefully considered.
将来の方向性
There are several potential future directions for HQM research, including exploring its applications in drug delivery, developing new synthetic methods, and investigating its properties as a photosensitizer for photodynamic therapy. Additionally, HQM's potential as a building block for MOFs and other materials should be further explored. Overall, HQM shows promise as a versatile and useful compound for a variety of scientific research applications.
合成法
HQM can be synthesized through various methods, including the condensation of 2-hydroxyquinoline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine. Another method involves the reaction of 2-hydroxyquinoline with 4-methoxybenzaldehyde in the presence of a catalyst such as palladium on carbon. The resulting product is purified through recrystallization or column chromatography.
科学的研究の応用
HQM has shown potential in various fields of research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, HQM has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In materials science, HQM has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and luminescent materials. In analytical chemistry, HQM has been utilized as a chelating agent for metal ion detection and quantification.
特性
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-15-8-6-12(7-9-15)18(21)23-11-14-10-13-4-2-3-5-16(13)19-17(14)20/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTAJQNFWFLWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

